molecular formula C7H6F3N B1317463 2-Methyl-6-(trifluoromethyl)pyridine CAS No. 1620-72-0

2-Methyl-6-(trifluoromethyl)pyridine

Cat. No. B1317463
CAS RN: 1620-72-0
M. Wt: 161.12 g/mol
InChI Key: UTGYDHHZGXOFMZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyridine is a biologically active fragment formed by connecting a trifluoromethyl group and a pyridine ring . It is used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids . Another synthesis method involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)pyridine is characterized by the presence of a trifluoromethyl group and a pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-6-(trifluoromethyl)pyridine are diverse. For example, a synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids . Another reaction involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-6-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Scientific Research Applications

Horner-Wadsworth-Emmons Reaction

2-Methyl-6-(trifluoromethyl)pyridine: is utilized in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a method for preparing alkenes from phosphonate-stabilized carbanions and aldehydes or ketones. The compound acts as a reagent in the formation of carbon-carbon double bonds, which is a fundamental step in synthesizing various organic molecules.

Chiral Derivatizing Agent

The compound is used as a chiral derivatizing agent . It plays a crucial role in determining the enantiomeric excess of alcohols and amines through chiral resolution. This application is significant in pharmaceutical research where the chirality of a drug can affect its efficacy and safety.

Synthesis of Dyes and Pigments

As an intermediate, 2-Methyl-6-(trifluoromethyl)pyridine is involved in the synthesis of dyes and pigments . These synthesized compounds are used in various industries, including textiles, inks, and coatings, providing color and functionality to materials.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of pharmaceuticals . Its derivatives are used in creating active pharmaceutical ingredients (APIs) that are essential in drug development and production.

Agrochemical Research

In agrochemical research, 2-Methyl-6-(trifluoromethyl)pyridine is used to develop new pesticides and herbicides . Its trifluoromethyl group is particularly valuable for creating compounds with enhanced biological activity and stability.

Material Science

The compound finds applications in material science , particularly in the development of advanced materials with specific electronic or optical properties. Its pyridine ring can be a building block for materials used in electronics and photonics.

Organic Synthesis Catalyst

It can act as a catalyst in organic synthesis . Its properties facilitate various chemical reactions, including those that form new bonds or introduce functional groups into organic molecules.

Research in Fluorinated Compounds

2-Methyl-6-(trifluoromethyl)pyridine: is also pivotal in research focused on fluorinated compounds . The presence of fluorine atoms in organic molecules often leads to unique chemical and physical properties, making them of interest in medicinal chemistry and materials science.

Safety And Hazards

2-Methyl-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The future directions for 2-Methyl-6-(trifluoromethyl)pyridine include its continued use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYDHHZGXOFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563697
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)pyridine

CAS RN

1620-72-0
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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